iFSP1

説明

iFSP1 is a potent, selective, and glutathione-independent inhibitor of ferroptosis suppressor protein 1 (FSP1/AIFM2) with an EC50 of 103 nM . It selectively induces ferroptosis in GPX4-knockout Pfa1 and HT1080 cells that overexpress FSP1 . Solutions of this compound are unstable and should be freshly prepared .

Chemical Reactions Analysis

This compound selectively induces ferroptosis in GPX4-knockout Pfa1 and HT1080 cells that overexpress FSP1 . The mechanism of this reaction involves the inhibition of FSP1, a key determinant of ferroptosis vulnerability .

科学的研究の応用

Ethical Guidelines for Investigations of Experimental Pain in Animals by Zimmermann (1983) discusses the ethical aspects of experimental pain studies in animals, which are essential for gaining new knowledge about pain mechanisms (Zimmermann, 1983).

iFASP Combining Isobaric Mass Tagging with Filter-Aided Sample Preparation

by McDowell, Gaun, and Steen (2013) describes a method for sample preparation in mass spectrometry proteomics, emphasizing clean and controlled sample processing for reliable data in quantitative proteomics (McDowell, Gaun, & Steen, 2013).

IFSJSP A Novel Methodology for the Job-Shop Scheduling Problem Based on Intuitionistic Fuzzy Sets

by Zhang et al. (2013) develops a method to address the Job-Shop Scheduling Problem under uncertain environments, using Intuitionistic Fuzzy Sets (IFS) (Zhang et al., 2013).

Social Development Policies New Challenges for the Social Sciences

by Mkandawire (2008) highlights the importance of social science engagement in critical issues, especially in developing countries, and discusses the role of the International Forum on the Social Science – Policy Nexus (IFSP) (Mkandawire, 2008).

A New Extension to PROMETHEE under Intuitionistic Fuzzy Environment for Solving Supplier Selection Problem by Krishankumar, Ravichandran, and Saeid (2017) presents a decision-making framework for supplier selection using intuitionistic fuzzy set (IFS) and PROMETHEE methods (Krishankumar, Ravichandran, & Saeid, 2017).

An Interval Fixed-Mix Stochastic Programming Method for Greenhouse Gas Mitigation in Energy Systems by Xie, Li, Huang, and Li (2010) introduces an interval fixed-mix stochastic programming (IFSP) model for greenhouse gas emissions reduction management under uncertainties (Xie, Li, Huang, & Li, 2010).

Application of an Iterative Fragment Selection (IFS) Method to Estimate Entropies of Fusion and Melting Points of Organic Chemicals by Brown, Armitage, and Arnot (2019) focuses on developing Quantitative Structure‐Property Relationships (QSPRs) for predicting properties of organic chemicals using the Iterative Fragment Selection (IFS) method (Brown, Armitage, & Arnot, 2019).

Computers for Africa Lessons Learnt from Introducing Computers into Schools in Mozambique

by Cossa and Cronje (2004) discusses the integration of computer-assisted education in Mozambique through the Internet for Schools Project (IFSP) (Cossa & Cronje, 2004).

High-Performance Composite Tubes for Offshore Applications by Tamarelle and Sparks (1987) addresses the development and cost-effectiveness of high-performance composite tubes for offshore applications, in collaboration with Aerospatiale and l'Institut Francais du Petrole (IFP) (Tamarelle & Sparks, 1987).

作用機序

Target of Action

The primary target of iFSP1 is the Ferroptosis Suppressor Protein-1 (FSP1) . FSP1 is a key determinant of ferroptosis vulnerability and has been considered an attractive drug target for cancer therapy . Ferroptosis is characterized by the iron-dependent oxidative destruction of cellular membranes .

Mode of Action

Instead, it triggers the subcellular relocalization of FSP1 in a process known as phase separation . This is a physical phenomenon in cells similar to the separation of oil and water .

Biochemical Pathways

The action of this compound affects the FSP1 pathway , which plays a significant role in inhibiting ferroptosis . FSP1 promotes ferroptosis resistance in cancer by generating the antioxidant form of coenzyme Q10 (CoQ) . By inhibiting FSP1, this compound sensitizes cancer cells to ferroptosis .

Pharmacokinetics

The team performed a screening campaign in cells, followed by DMPK (“drug metabolism and pharmacokinetics”) validation studies . These efforts eventually led to the identification of this compound as a novel class of compounds that sensitize many human cancer cells to ferroptosis and attenuate tumor growth in vivo .

Result of Action

This compound strongly inhibited tumor growth in vivo with distinct condensates of FSP1 in tumor tissue . This proposes a new concept to combat tumors by promoting phase separation of FSP1 and ferroptosis .

Action Environment

The efficacy of this compound can be influenced by the environment of the cancer cells. Certain malignant cancer cells acquire an intrinsic vulnerability to ferroptosis during de-differentiation or metabolic rewiring . Therefore, the action, efficacy, and stability of this compound can be influenced by these environmental factors within the cancer cells .

生化学分析

Biochemical Properties

iFSP1 interacts with various enzymes and proteins, playing a vital role in biochemical reactions. It promotes ferroptosis resistance in cancer by generating the antioxidant form of coenzyme Q10 (CoQ) . Through a series of chemical screens, several structurally diverse this compound inhibitors have been identified .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing lipid hydroperoxides, thereby promoting resistance to ferroptosis . This suppression is achieved by catalyzing the reduction of ubiquinone (CoQ10) to its hydroquinone form, ubiquinol (CoQ10-H2), and the consumption of NAD(P)H .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. N-myristylation-dependent recruitment of this compound to the plasma membrane promotes resistance to ferroptosis . Once recruited, this compound suppresses lipid hydroperoxides .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes or cofactors. It contributes to ferroptosis resistance by suppressing lipid hydroperoxides .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It localizes to the periphery of lipid droplets and to the plasma membrane . It also partly overlaps with the endoplasmic reticulum and Golgi .

Subcellular Localization

This compound is localized in specific compartments or organelles within the cell. It is directed to these locations by targeting signals or post-translational modifications . The subcellular localization of this compound and its effects on its activity or function are areas of active research.

特性

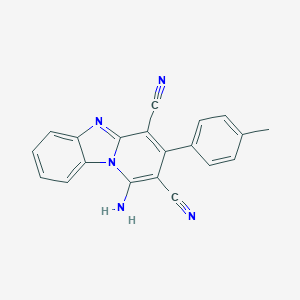

IUPAC Name |

1-amino-3-(4-methylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N5/c1-12-6-8-13(9-7-12)18-14(10-21)19(23)25-17-5-3-2-4-16(17)24-20(25)15(18)11-22/h2-9H,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNESYDFRCQEEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150651-39-1 | |

| Record name | 13-amino-11-(4-methylphenyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10,12-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenyl-4-(2-pyridinylsulfanyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B394580.png)

![Naphthalen-2-yl(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B394584.png)

![3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B394586.png)

![2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethyl diethylcarbamodithioate](/img/structure/B394589.png)

![2,8-Dimethyl-5-(2-naphthoyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B394590.png)

![10-{[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]acetyl}-10H-phenothiazine](/img/structure/B394591.png)

![N-(1-naphthyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B394594.png)

![Propyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B394597.png)

![2-[({6-nitro-1H-indol-3-yl}methyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B394598.png)

![2,4-dichloro-N-[2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B394599.png)

![N,N'-Bis-furan-2-ylmethyl-6-phenoxy-[1,3,5]triazine-2,4-diamine](/img/structure/B394601.png)

![N-(5-methyl-3-isoxazolyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B394602.png)

![N-(2-cyanophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B394604.png)